molecular formula C15H22BFO3 B14026871 2-(5-Ethoxy-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Ethoxy-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14026871
M. Wt: 280.14 g/mol
InChI Key: CKJBMOZZCZYESM-UHFFFAOYSA-N
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Description

2-(5-Ethoxy-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique combination of functional groups, including an ethoxy group, a fluoro substituent, and a methyl group on the phenyl ring, making it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethoxy-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-ethoxy-2-fluoro-3-methylphenylboronic acid with a suitable boronating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a palladium complex.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethoxy-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides or triflates.

Major Products Formed

    Oxidation: 5-Ethoxy-2-fluoro-3-methylphenylboronic acid.

    Reduction: 5-Ethoxy-2-fluoro-3-methylphenol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Ethoxy-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(5-Ethoxy-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl or amino groups in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. The ethoxy, fluoro, and methyl substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    5-Ethoxy-2-fluoro-3-methylphenylboronic acid: A precursor in the synthesis of the boronic ester.

    5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane: Another derivative with different functional groups.

Uniqueness

2-(5-Ethoxy-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of an ethoxy group, a fluoro substituent, and a methyl group on the phenyl ring, along with the boronic ester functionality. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H22BFO3

Molecular Weight

280.14 g/mol

IUPAC Name

2-(5-ethoxy-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BFO3/c1-7-18-11-8-10(2)13(17)12(9-11)16-19-14(3,4)15(5,6)20-16/h8-9H,7H2,1-6H3

InChI Key

CKJBMOZZCZYESM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)OCC

Origin of Product

United States

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